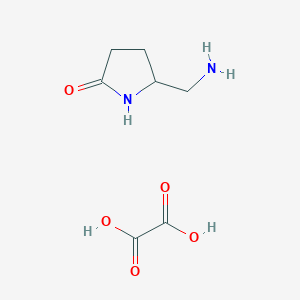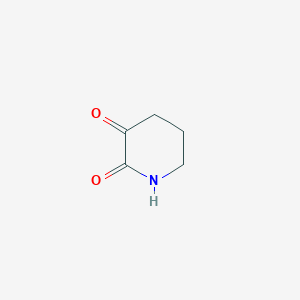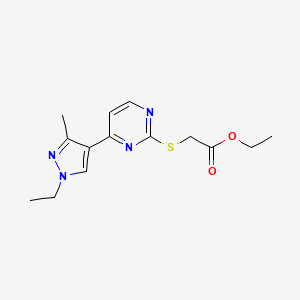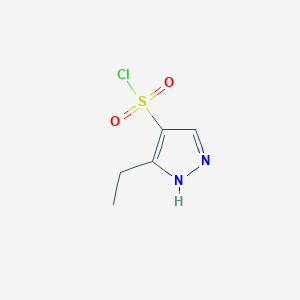
5-(Aminomethyl)-2-pyrrolidinone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidinone derivatives involves multicomponent reactions or cyclization processes. For instance, ammonium chloride-promoted four-component synthesis leads to the formation of pyrrolo[3,4-b]pyridin-5-one from simple starting materials through a triple domino sequence, highlighting a scaffold-generating reaction (Janvier et al., 2002). Similarly, the one-step synthesis approach has been applied to efficiently generate 3,5-disubstituted-2-pyridylpyrroles, demonstrating the versatility of pyrrolidinone derivatives synthesis (Klappa et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to “5-(Aminomethyl)-2-pyrrolidinone oxalate” reveals complex interactions and the formation of novel structures. For example, a heteroleptic oxalate-based compound displayed a three-dimensional polymeric architecture, showcasing the diversity in structural formation and the potential for creating new materials (Kenfack Tsobnang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidinone derivatives can lead to a variety of functionalized compounds. For instance, the acylation of carboxamides bearing a pyrrolidine moiety as a chiral auxiliary demonstrates the compound's role in asymmetric synthesis, showcasing its chemical versatility (Ito et al., 1984).
Physical Properties Analysis
The physical properties of “5-(Aminomethyl)-2-pyrrolidinone oxalate” and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. Studies focusing on the crystalline structures provide insight into the stability and formation of these compounds under various conditions (Guillon et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in determining the applications of “5-(Aminomethyl)-2-pyrrolidinone oxalate”. The ability to undergo specific reactions, such as acylation and cyclization, highlights the compound's utility in synthetic chemistry and potential pharmaceutical applications (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Photoconductivity and Dielectric Studies
Research by Rajkumar, Xavier, and Anbarasu (2014) explored the photoconductivity, microhardness, and dielectric properties of 2-Amino 5-Nitro pyridinium Hydrogen Oxalate, which is related to 5-(Aminomethyl)-2-pyrrolidinone oxalate. They used a KEITHLEY 480 picometer for photoconductivity studies and a HIOKI HITESTER model 3532- 50 LCR meter for dielectric studies (Rajkumar, Xavier, & Anbarasu, 2014).
Structural Analysis of Oxidation Products
Chierici and Gardini (1966) investigated the structure of the product of oxidation of pyrrole, identifying 5-(2-pyrrolyl)-2-pyrrolidinone as a key compound, which is structurally related to 5-(Aminomethyl)-2-pyrrolidinone oxalate. They used IR, UV, and NMR techniques for this analysis (Chierici & Gardini, 1966).
Catalytic Asymmetric Oxidation Reactions
Hao et al. (2016) synthesized a class of poly-N-vinylpyrrolidinones, with an asymmetric center at C5 of the pyrrolidinone ring, from l-amino acids. These polymers were used to stabilize nanoclusters for catalytic asymmetric oxidations of various compounds, demonstrating significant potential in chemical synthesis (Hao et al., 2016).
Synthesis of Pyrrolo[3,4-b]pyridin-5-one
Janvier, Sun, Bienaymé, and Zhu (2002) described a multicomponent synthesis process starting from simple inputs to form 5-aminooxazole and then pyrrolo[3,4-b]pyridin-5-one, a process involving multiple chemical transformations, highlighting the versatility of pyrrolidinone derivatives (Janvier et al., 2002).
Monoamine Oxidase Inactivators
Ding and Silverman (1992) synthesized 4-(aminomethyl)-1-aryl-2-pyrrolidinones and found that these compounds inactivated monoamine oxidase B. This suggests potential application in neurochemical research and the development of treatments for neurological disorders (Ding & Silverman, 1992).
Direcciones Futuras
5-(Aminomethyl)-2-pyrrolidinone oxalate is a specialty product used in proteomics research . The development of practical synthesis of monoalkyl oxalates in aqueous media offers practical green methods for the synthesis of monoalkyl oxalates . This could potentially open up new avenues for research and applications in the future.
Propiedades
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H2O4/c6-3-4-1-2-5(8)7-4;3-1(4)2(5)6/h4H,1-3,6H2,(H,7,8);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSELAHPNEMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-pyrrolidinone oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)